APDye 488 TFP ester

Description

Contextualization of Amine-Reactive Fluorescent Probes

Amine-reactive fluorescent probes constitute a critical class of labeling reagents due to the ubiquitous presence of amine groups in biological molecules. Primary amines, found in lysine (B10760008) residues and at the N-termini of proteins and peptides, as well as in amine-modified oligonucleotides and other biomolecules, serve as key targets for conjugation nih.govnih.govnih.gov. The reaction between an amine-reactive dye and an amine group typically forms a stable covalent bond, such as an amide linkage, which is essential for maintaining the integrity of the fluorescent label throughout various experimental procedures, including rigorous incubation and washing steps nih.govnih.gov.

Overview of APDye 488 TFP Ester and its Analogues in Research

This compound is a prominent amine-reactive fluorescent dye utilized for the labeling of primary and secondary amines in a variety of biomolecules, including proteins, antibodies, peptides, and amine-modified oligonucleotides nih.govwikipedia.orgciteab.comfishersci.co.uk. This compound is a green-emitting fluorophore, often noted for its brightness and photostability nih.govwikipedia.orgciteab.comfishersci.pt. It is considered spectrally similar or structurally identical to Alexa Fluor® 488 dye, a widely used green fluorescent label nih.govciteab.comfishersci.ptottokemi.com. Other spectrally similar dyes include DyLight® 488, Fluorescein (B123965), Oregon Green 488, Cy2, ATTO 488, and AZDye 488 nih.govottokemi.commims.com.

The tetrafluorophenyl (TFP) ester moiety in this compound serves as an activated ester that efficiently reacts with amine groups to form a stable amide bond nih.govwikipedia.org. A significant advantage of TFP esters compared to the commonly used succinimidyl esters (NHS esters) is their enhanced resistance to spontaneous hydrolysis, particularly at the basic pH values typically employed for amine conjugation reactions nih.govwikipedia.orgmims.com. This improved stability leads to more efficient and reproducible labeling of biomolecules nih.gov.

This compound and its equivalents are valuable tools in various research applications requiring fluorescent labeling. These applications include fluorescence microscopy for visualizing cellular and tissue structures, flow cytometry for analyzing fluorescently labeled cells, and other fluorescence-based detection assays citeab.comfishersci.co.ukmims.commpg.de. The bright fluorescence and photostability of APDye 488 conjugates contribute to high sensitivity in detecting labeled targets citeab.com.

Research findings highlight the effectiveness of dyes structurally analogous to APDye 488 in labeling various biomolecules. For instance, studies on RNA labeling have explored the efficiency of AZDye 488 (a structural analog to Alexa Fluor® 488) conjugated via a linker to UTP for in vitro transcription-based labeling ottokemi.com. While direct conjugation showed lower efficiency, conjugation via a linker-optimized UTP significantly improved the preparation of dye-labeled RNA probes ottokemi.com.

The spectral properties of this compound are well-characterized, contributing to its utility in fluorescence-based experiments.

| Property | Value (approximate) | Source(s) |

| Excitation Maximum (nm) | 494-499 | nih.govciteab.comfishersci.co.ukmims.comfishersci.fi |

| Emission Maximum (nm) | 517-520 | nih.govciteab.comfishersci.co.ukmims.comfishersci.fi |

| Extinction Coefficient (M⁻¹cm⁻¹) | 71,800-73,000 | nih.govwikipedia.orgfishersci.co.ukmims.comfishersci.fi |

| Fluorescence Quantum Yield | 0.91-0.92 | wikipedia.orgfishersci.co.ukmims.comfishersci.fi |

APDye 488 is available in various reactive forms beyond the TFP ester, allowing for conjugation to different functional groups on biomolecules. These analogues include maleimide (B117702) (reactive with thiols), alkyne (for click chemistry with azides), and hydrazide (reactive with aldehydes and ketones) fishersci.co.ukcenmed.comnih.gov. The availability of these different reactive forms expands the versatility of the APDye 488 fluorophore for diverse labeling strategies in research.

| Analogue / Related Dye | Reactive Group | Target Functional Group | PubChem CID(s) |

| This compound | Tetrafluorophenyl ester | Primary and secondary amines | CAS: 2133404-55-2 |

| Alexa Fluor 488 NHS ester | Succinimidyl ester | Primary amines | Not readily available for conjugate |

| APDye 488 Maleimide | Maleimide | Thiols | Not readily available for conjugate |

| APDye 488 Alkyne | Alkyne | Azides (Click Chemistry) | CID 145706946 (Alexa Fluor 488 DIBO Alkyne) nih.gov |

| APDye 488 Hydrazide | Hydrazide | Aldehydes, Ketones | Not readily available for conjugate |

| Fluorescein | N/A | N/A | CID 16850 fishersci.co.ukmims.commpg.deuni.lu |

| Rhodamine 110 | N/A | N/A | CID 11617572 fishersci.ptcenmed.comfishersci.ca, CID 2735129 ottokemi.comottokemi.com |

| FITC (Fluorescein isothiocyanate) | Isothiocyanate | Amines, Sulfhydryls | CID 131730176 (mixture) wikipedia.org, CID 18730 (5-isomer) wikipedia.orgabsin.cnfishersci.cawikiwand.com, CID 2762652 (6-isomer) wikipedia.org |

| Oregon Green 488 | Varies | Varies | CID 10292443 (2',7'-Difluorofluorescein) nih.gov, CID 5289081 (carboxylate) guidechem.comnih.gov |

| Cy2 | Varies | Varies | CID 138911400 (iodine) nih.gov, CID 76447566 (dye) nih.gov, CID 5862 researchgate.net |

| ATTO 488 NHS ester | Succinimidyl ester | Primary amines | CID 172677173 (TEA salt) nih.gov, CID 58989168 nih.gov |

| NBD-Cl (4-Chloro-7-nitro-1,2,3-benzoxadiazole) | Chloride | Amines | CID 25043 thermofisher.comfishersci.canih.govuni.lunih.gov |

| DABCYL acid, SE | Succinimidyl ester | Amines | CID 4206604 nih.govfishersci.fi |

| Cy5 NHS Ester | Succinimidyl ester | Primary amines | CID 126969923 nih.govuni.lu, CID 139592716 labsolu.ca |

| EDANS | N/A | N/A | CID 92329 wikipedia.org |

The development and application of this compound and its related analogues continue to advance fluorescent labeling technologies, providing researchers with powerful tools for investigating biological systems at the molecular level.

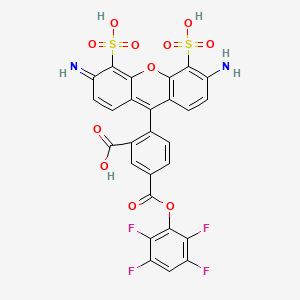

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14F4N2O11S2/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADVXTIROSJETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14F4N2O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioconjugation Principles and Reaction Mechanisms of Apdye 488 Tfp Ester

Mechanism of Tetrafluorophenyl (TFP) Ester Reactivity with Primary Amines

TFP esters are a class of activated esters that readily react with primary amines. lumiprobe.comnih.govlumiprobe.com The reaction involves a nucleophilic attack by the primary amine nitrogen on the carbonyl carbon of the TFP ester. This attack leads to the formation of a tetrahedral intermediate, followed by the elimination of the tetrafluorophenol leaving group. This process results in the formation of a stable amide bond between the APDye 488 fluorophore and the target molecule. axispharm.commolecularcloud.orglumiprobe.commedchemexpress.comstratech.co.ukresearchgate.netbroadpharm.comwikipedia.orgnih.gov The labeling is typically most efficient at basic pH, generally between pH 7 and 9. axispharm.combroadpharm.com

Formation of Stable Amide Bonds

The reaction between the TFP ester of APDye 488 and primary amines results in the formation of a stable, covalent amide bond. axispharm.commolecularcloud.orglumiprobe.commedchemexpress.comstratech.co.ukresearchgate.netbroadpharm.comwikipedia.orgnih.gov This robust linkage ensures that the fluorescent label remains attached to the biomolecule under various experimental conditions, which is crucial for reliable downstream applications. The amide bond formed is the same type of linkage created by other amine-reactive activated esters, such as N-hydroxysuccinimidyl (NHS) esters. lumiprobe.commedchemexpress.comwikipedia.orgbroadpharm.com

Comparative Analysis of TFP Ester Reactivity with N-Hydroxysuccinimidyl (NHS) Esters

TFP esters and NHS esters are both commonly used amine-reactive groups in bioconjugation. axispharm.commolecularcloud.orglumiprobe.comstratech.co.ukwikipedia.org While they both react with primary amines to form stable amide bonds, TFP esters offer certain advantages, particularly concerning hydrolytic stability. axispharm.commolecularcloud.orgbroadpharm.comlumiprobe.commedchemexpress.comresearchgate.netwikipedia.orgamerigoscientific.com

Enhanced Hydrolytic Stability in Conjugation Reactions

A key advantage of TFP esters over NHS esters is their significantly improved resistance to spontaneous hydrolysis in aqueous solutions. axispharm.commolecularcloud.orgbroadpharm.comlumiprobe.commedchemexpress.comresearchgate.netwikipedia.orgamerigoscientific.com Hydrolysis is a competing side reaction in aqueous conjugation environments, where water molecules can react with the activated ester, rendering it inactive for amine conjugation. nih.govresearchgate.netamerigoscientific.comresearchgate.net TFP esters are more stable for several hours at the basic pH values typically used for conjugation reactions, in contrast to NHS esters, which have shorter half-lives that decrease as the pH increases. axispharm.commolecularcloud.orgbroadpharm.comstratech.co.ukwikipedia.orgresearchgate.net For instance, at pH 8, the half-life of an NHS ester can be measured in minutes. researchgate.net Studies have shown that TFP surfaces exhibit a lower rate of hydrolysis compared to NHS surfaces across a range of pH values, including pH 7.0, 8.0, and 10.0. nih.gov This enhanced hydrolytic stability of TFP esters translates to more efficient utilization of the reactive dye.

Implications for Labeling Efficiency and Reproducibility in Biopolymer Modification

The enhanced hydrolytic stability of TFP esters directly impacts the efficiency and reproducibility of labeling biopolymers. axispharm.commolecularcloud.orgbroadpharm.comlumiprobe.commedchemexpress.comresearchgate.netwikipedia.orgamerigoscientific.com Because TFP esters are less prone to hydrolysis, a larger proportion of the reactive dye remains available to conjugate with the primary amines on the biopolymer. axispharm.commolecularcloud.orgbroadpharm.commedchemexpress.combroadpharm.com This leads to higher labeling efficiency compared to NHS esters under similar reaction conditions, especially at basic pH where amine reactivity is favored but NHS ester hydrolysis is significant. nih.gov The improved stability also contributes to better reproducibility of labeling, as the amount of active ester available for reaction is less affected by the reaction time and conditions. This is particularly important for achieving a desired degree of labeling (DOL) consistently across different experiments. axispharm.commolecularcloud.orgbroadpharm.commedchemexpress.combroadpharm.com

Optimization Strategies for APDye 488 TFP Ester Conjugation Reactions

Optimizing conjugation reactions with this compound is crucial for achieving the desired degree of labeling and minimizing unwanted side reactions. Key parameters to consider include the molar ratio of the dye to the biopolymer, reaction pH, reaction time, and the concentration of the biopolymer. stratech.co.ukresearchgate.netsigmaaldrich.com

Molar Ratio Considerations for Controlling Degree of Labeling (DOL)

The molar ratio of this compound to the target biopolymer is a critical factor in controlling the Degree of Labeling (DOL), which is the average number of dye molecules conjugated per molecule of biopolymer. stratech.co.ukresearchgate.netamerigoscientific.comsigmaaldrich.com Using a higher molar excess of the activated dye generally leads to a higher DOL, assuming sufficient accessible primary amine groups are available on the biopolymer. stratech.co.ukresearchgate.netsigmaaldrich.com However, excessively high DOL can sometimes lead to fluorescence quenching due to dye-dye interactions or can potentially impact the biological activity of the labeled biopolymer. molecularcloud.orgbroadpharm.comsigmaaldrich.com Therefore, it is often necessary to empirically determine the optimal molar ratio for a specific biopolymer to achieve the desired balance between labeling density and conjugate functionality. Recommended starting points for optimization often involve testing a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1 (dye:protein). sigmaaldrich.com The concentration of the biopolymer also plays a role, with concentrations below 2 mg/mL potentially reducing conjugation efficiency. sigmaaldrich.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 155920638 |

| N-Hydroxysuccinimidyl (NHS) ester | 80170 |

Interactive Data Table (Example based on search results - hypothetical data structure)

While specific quantitative data tables comparing this compound and NHS ester hydrolysis rates were mentioned in the search results nih.gov, the exact numerical data was not consistently available in a format suitable for direct extraction into a structured table without manual interpretation or access to the full papers. However, based on the descriptions, a conceptual table illustrating the comparative hydrolytic stability could be represented as follows:

| Activated Ester Type | Hydrolytic Stability in Aqueous Solution | Stability at Basic pH (e.g., pH 8-9) |

| TFP Ester | Higher | Stable for several hours |

| NHS Ester | Lower | Shorter half-life (minutes at pH 8) |

This table summarizes the qualitative findings from the search results regarding the hydrolytic stability of TFP esters compared to NHS esters.

Reaction Conditions: pH and Solvent Optimization for Efficient Labeling

Efficient labeling with this compound is highly dependent on optimized reaction conditions, particularly pH and solvent choice. The reaction between the TFP ester and primary amines is most effective at slightly alkaline pH, typically ranging from pH 7 to 9. axispharm.comthermofisher.comglenresearch.comthermofisher.comresearchgate.netnih.gov A pH of 8.3 is frequently recommended for protein labeling. thermofisher.comfishersci.at At these alkaline pH values, a sufficient population of the primary amines on the biomolecule is deprotonated and thus nucleophilic, allowing them to readily react with the activated ester. mdpi.com

Maintaining the appropriate pH is crucial. If the protein solution is strongly buffered at a lower pH, additional base, such as 1 M sodium bicarbonate, may be needed to raise the pH to the optimal level. thermofisher.comthermofisher.com Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the biomolecule for reaction with the TFP ester, leading to reduced labeling efficiency. thermofisher.com Phosphate-buffered saline (PBS) or sodium bicarbonate buffer are suitable alternatives. thermofisher.comthermofisher.comnih.gov

This compound is typically supplied as a solid and needs to be dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous reaction mixture containing the biomolecule. thermofisher.comfishersci.nofishersci.atjenabioscience.com Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used solvents for dissolving the dye. fishersci.noglenresearch.comthermofisher.comfishersci.atjenabioscience.com The use of anhydrous solvent is important to prevent premature hydrolysis of the reactive ester. The organic solvent is then added to the buffered aqueous solution of the biomolecule, typically resulting in a low percentage of organic solvent in the final reaction mixture. thermofisher.com

The concentration of the biomolecule being labeled also plays a role in labeling efficiency. For optimal results, a protein concentration of at least 1-2 mg/mL is often recommended. thermofisher.comfishersci.atjenabioscience.com Using an appropriate molar ratio of the reactive dye to the biomolecule is also important to achieve the desired degree of labeling. fishersci.at

Purification Methodologies for this compound Labeled Bioconjugates

Following the conjugation reaction, it is essential to separate the labeled bioconjugate from any excess free dye, hydrolyzed dye, and other reaction byproducts. This purification step is critical for downstream applications to minimize background signal and ensure the specificity of the labeled molecule. researchgate.net

Several purification methods are commonly employed for this compound labeled bioconjugates:

Size Exclusion Chromatography (SEC): This is a widely used method, particularly for labeled proteins and antibodies. fishersci.nothermofisher.comglenresearch.comjenabioscience.comresearchgate.net The principle relies on separating molecules based on their size. The larger labeled bioconjugates elute from the column before the smaller free dye molecules and other low molecular weight contaminants. Common gel filtration resins used include Sephadex G-25, BioGel P-30, or equivalent materials with appropriate molecular weight cutoffs. fishersci.nothermofisher.comglenresearch.com

Dialysis: Dialysis can be used to separate the labeled bioconjugate from smaller molecules like free dye and salts by using a semipermeable membrane with a pore size that retains the larger bioconjugate while allowing smaller molecules to pass through. thermofisher.comthermofisher.comjenabioscience.com

Spin Concentrators: These devices utilize centrifugation and a semipermeable membrane to concentrate the labeled bioconjugate while simultaneously removing smaller molecules. thermofisher.comjenabioscience.com

Chromatographic Methods (TLC, HPLC): For labeled peptides or other smaller biomolecules, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be suitable for separating the labeled product from impurities. thermofisher.comresearchgate.net HPLC, particularly size exclusion HPLC, has been shown to effectively separate labeled proteins from free dye. researchgate.net

The choice of purification method often depends on the nature and size of the biomolecule being labeled and the required purity for the intended application. In some cases, a second purification step may be necessary if traces of free dye remain after the initial purification. jenabioscience.com The purity of the conjugate can be assessed by methods such as SDS-PAGE with fluorescent scanning to visualize the labeled protein band and check for the presence of free dye. jenabioscience.com

Applications of Apdye 488 Tfp Ester in Advanced Biological and Biochemical Research

Protein and Peptide Labeling for Functional and Structural Studies

APDye 488 TFP ester is routinely used to label proteins and peptides through the formation of a stable, covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. axispharm.comlumiprobe.comvectorlabs.com This labeling strategy is instrumental in a wide range of functional and structural studies. The bright and stable fluorescence of APDye 488 allows for sensitive detection and tracking of labeled proteins in various experimental setups. axispharm.comaxispharm.com

Antibody Conjugation for Immunodetection and Immunoassays

A primary application of this compound is the conjugation to antibodies for use in immunodetection and immunoassays. axispharm.comvectorlabs.comaxispharm.com By covalently attaching the bright green fluorophore to primary or secondary antibodies, researchers can visualize and quantify target antigens in a variety of platforms, including immunofluorescence microscopy, flow cytometry, and western blotting. axispharm.comfortislife.com The high fluorescence quantum yield of APDye 488 ensures a strong signal, enabling the detection of even low-abundance proteins. axispharm.com

The enhanced stability of the TFP ester in aqueous solutions at the optimal labeling pH of 7-9 allows for more controlled and efficient antibody conjugation reactions compared to NHS esters. axispharm.comvectorlabs.com This leads to the production of well-defined antibody-dye conjugates with a consistent degree of labeling, which is crucial for quantitative immunoassays. The resulting fluorescently labeled antibodies are indispensable tools for a multitude of research applications, from basic cell biology to clinical diagnostics.

Labeling of Recombinant Proteins for Biophysical Characterization

The ability to label recombinant proteins with this compound opens the door to a detailed biophysical characterization of their structure, function, and interactions. axispharm.comselvita.comnih.gov The introduction of a fluorescent probe at specific sites on a protein allows for the investigation of its behavior in solution and its interactions with other molecules.

Fluorescence Cross-Correlation Spectroscopy (FCCS) is a powerful technique for studying the binding kinetics of molecules in solution. In a notable study, a structurally identical dye to this compound, Alexa Fluor 488 TFP ester, was used to label the recombinant protein Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Simultaneously, its corresponding antibody was labeled with a red-emitting dye. By monitoring the correlated fluctuations in the fluorescence signals of the two differently colored molecules as they move through a tiny observation volume, researchers could quantitatively analyze their binding kinetics. researchgate.net

The diffusion coefficient of the Alexa Fluor 488-labeled TNF-α was determined from the autocorrelation curve, providing insights into the size and mobility of the protein in solution. researchgate.net This application highlights the utility of this compound in providing the necessary fluorescent signal for sophisticated biophysical techniques like FCCS, enabling the detailed characterization of protein-protein interactions.

Furthermore, the fluorescence emission spectra of the labeled TNF-α were similar to that of the free dye, indicating that the local environment of the fluorophore did not drastically change its photophysical properties and that the protein's potential energy surface was not significantly perturbed by the labeling. researchgate.net These findings underscore the importance of biophysical characterization to validate that the fluorescent label does not interfere with the natural properties of the protein under investigation.

| Labeled Molecule | Labeling Dye | Technique | Parameter Measured | Result | Reference |

|---|---|---|---|---|---|

| Recombinant TNF-α | Alexa Fluor 488 TFP ester | Fluorescence Correlation Spectroscopy | Diffusion Coefficient | 100.06 ± 4.9 µm²/s | researchgate.net |

| Recombinant TNF-α | Alexa Fluor 488 TFP ester | Dynamic Light Scattering | Hydrodynamic Diameter | 4.89 ± 0.24 nm | researchgate.net |

| Unlabeled TNF-α | N/A | Dynamic Light Scattering | Hydrodynamic Diameter | 5.20 ± 1.23 nm | researchgate.net |

Nucleic Acid Labeling for Molecular Probes

In addition to proteins, this compound is also a valuable reagent for the labeling of nucleic acids to create molecular probes for a variety of applications in molecular biology and diagnostics. fishersci.calumiprobe.comthermofisher.com

Amine-Modified Oligonucleotide Conjugation

This compound readily reacts with amine-modified oligonucleotides to form stable dye-DNA conjugates. lumiprobe.comthermofisher.comucsd.edu Oligonucleotides can be synthesized with a primary amine group at either the 5' or 3' end, or internally, which then serves as a reactive handle for conjugation with the TFP ester. idtdna.comaatbio.com This process allows for the site-specific incorporation of the fluorescent dye into a DNA or RNA sequence. glenresearch.com

Applications in Nucleic Acid Hybridization and Detection Assays

This compound is highly effective for the preparation of fluorescently labeled nucleic acid probes used in hybridization and detection assays. The amine-reactive nature of the TFP ester allows for its efficient conjugation to oligonucleotides that have been synthesized with a primary amine modification. thermofisher.comthermofisher.combiosyn.com This covalent labeling strategy produces probes that are stable and highly fluorescent, enabling sensitive detection of specific DNA or RNA sequences.

These labeled probes are particularly valuable in techniques like Fluorescence In Situ Hybridization (FISH). In FISH, probes labeled with dyes such as APDye 488 or its equivalents are used to visualize the location of specific DNA sequences on chromosomes or RNA molecules within individual cells. biosyn.comthermofisher.com The process often involves enzymatically incorporating amine-modified nucleotides into a DNA or RNA probe, followed by chemical labeling with the amine-reactive dye. thermofisher.com This method results in a high degree of labeling and consequently, bright signals and excellent signal-to-noise ratios. thermofisher.com The high photostability of the APDye 488 fluorophore is critical for the multiple rounds of imaging often required in FISH experiments to accurately localize and quantify nucleic acid targets. biosyn.com

| Assay Type | Target Molecule | Role of this compound | Benefit |

| Fluorescence In Situ Hybridization (FISH) | DNA, RNA | Covalent label for nucleic acid probes | High signal intensity and photostability for spatial localization of genetic material. thermofisher.com |

| Microarray Analysis | DNA, cDNA | Fluorescent tag for probes hybridized to array spots | Sensitive detection and quantification of gene expression. thermofisher.com |

| Blot Hybridizations (Northern, Southern) | RNA, DNA | Label for probes to detect sequences on membranes | Enables visualization of specific nucleic acid fragments. thermofisher.com |

Advanced Cellular and Subcellular Imaging Applications

The exceptional brightness and stability of APDye 488 make it a preferred choice for a multitude of advanced cellular imaging techniques. Its ability to be conjugated to a wide range of biomolecules, especially antibodies, allows for the specific and high-contrast visualization of cellular structures and proteins. axispharm.comfishersci.co.uk

Fluorescence Microscopy Techniques

APDye 488 conjugates are widely used across various fluorescence microscopy platforms, from standard epifluorescence and confocal microscopy to cutting-edge super-resolution methods. axispharm.com

In conventional and confocal fluorescence microscopy, APDye 488-labeled antibodies and other probes provide high-contrast images of subcellular structures. Its emission spectrum is well-separated from other common fluorophores, making it an ideal candidate for multicolor imaging experiments where multiple cellular components are visualized simultaneously. nih.govabcam.com The dye's resistance to photobleaching ensures that samples can withstand the intense light exposure required for generating high-resolution, three-dimensional images with techniques like confocal microscopy. fishersci.co.uk Researchers have utilized secondary antibodies conjugated with the spectrally equivalent Alexa Fluor 488 to achieve high-resolution, two-color 3D imaging of nuclear proteins, demonstrating its utility in resolving discrete subcellular structures. nih.gov

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization at the nanoscale. The photophysical properties of APDye 488 (and its equivalent, Alexa Fluor 488) make it suitable for several of these advanced methods. jacksonimmuno.com

dSTORM (direct Stochastic Optical Reconstruction Microscopy): This technique relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state. Alexa Fluor 488 is a well-established dye for dSTORM, capable of this stochastic switching in the presence of specific imaging buffers. thermofisher.comnih.govthermofisher.com This allows for the precise localization of single molecules, which are then used to reconstruct an image with a resolution far exceeding that of conventional microscopy. hubspotusercontent40.net

SIM (Structured Illumination Microscopy): SIM achieves a twofold increase in resolution by illuminating the sample with patterned light. This method requires bright and highly photostable fluorophores to withstand the intense and repeated illumination. thermofisher.com Alexa Fluor 488 is frequently used in SIM due to its intense fluorescence and photostability, which are critical for obtaining high-quality reconstructed images. thermofisher.com

STED (Stimulated Emission Depletion) Microscopy: In STED, a second laser is used to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. The fluorophore must be photostable enough to endure both the excitation and depletion lasers. Alexa Fluor 488 has been successfully employed in STED microscopy for imaging cellular structures with enhanced resolution. thermofisher.comjacksonimmuno.comnih.gov

| Technique | Key Fluorophore Requirement | Suitability of APDye 488 / Alexa Fluor 488 |

| dSTORM | Photoswitching capability | Can be induced to photoswitch in appropriate buffers. thermofisher.comhubspotusercontent40.net |

| SIM | High brightness and photostability | Intense fluorescence and resistance to photobleaching are ideal for SIM. thermofisher.com |

| STED | High photostability | Robust enough to withstand high-intensity excitation and depletion lasers. thermofisher.comnih.gov |

Two-photon excitation microscopy is a nonlinear optical technique that uses the near-simultaneous absorption of two lower-energy photons to excite a fluorophore. thermofisher.com This method allows for deeper imaging into scattering tissues with reduced phototoxicity. thermofisher.comnih.gov APDye 488 and its equivalents are well-suited for TPE, with a two-photon absorption peak that can be efficiently excited by common Ti:Sapphire lasers. researchgate.netnih.gov The dye's two-photon action cross-section—a measure of its excitation efficiency—is sufficient for generating strong signals in TPE applications, which include deep-tissue imaging of neuronal structures and cellular dynamics in vivo. thermofisher.comnih.gov Studies have characterized the two-photon excitation spectra for Alexa Fluor 488, confirming its utility for multicolor TPE imaging. nih.govoptica.org

Flow Cytometry for Quantitative Cell Analysis

Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a population. APDye 488 is an excellent fluorophore for this application. axispharm.com Its excitation maximum is well-matched to the 488 nm blue laser found in nearly all standard flow cytometers. iu.eduberkeley.edu

When conjugated to antibodies, APDye 488 allows for the precise quantification of cell surface or intracellular proteins. researchgate.net The dye's intense brightness enables the clear resolution of both brightly and dimly stained cell populations, while its narrow emission spectrum minimizes spectral overlap into adjacent detection channels, simplifying multicolor panel design and analysis. iu.edu Furthermore, the fluorescence of APDye 488 is insensitive to pH over a wide range, ensuring consistent and reliable measurements even when analyzing cells in different buffer systems. berkeley.edu These characteristics make it a robust and dependable choice for quantitative cell analysis. iu.edu

Differential Subcellular Compartment Labeling Strategies

The strategic use of fluorescent dyes to differentially label subcellular compartments provides crucial context for localizing specific molecular targets within the broader cellular architecture. Amine-reactive esters, such as this compound, have been repurposed from their traditional role of tagging purified proteins to serve as powerful tools for visualizing the intricate internal landscape of cells. biorxiv.org Research into a variety of fluorescent esters has revealed that different dyes can produce distinct labeling patterns, allowing for the differential visualization of various organelles. nih.gov

A key factor influencing the staining morphology of these dyes is their physicochemical properties, particularly hydrophobicity. biorxiv.org A study comparing a range of fluorescent dye esters in HeLa cells demonstrated significant differences in labeling patterns between dye families. For instance, a tetrafluorophenyl (TFP) ester of an analogue structurally identical to Alexa Fluor® 488 was observed to produce a more intricate staining pattern compared to its more hydrophilic N-hydroxysuccinimide (NHS) ester counterpart. This suggests that the TFP ester variant may preferentially label more lipid-dense compartments or vesicles in addition to structures like the endoplasmic reticulum. biorxiv.org

This capability for differential labeling allows researchers to gain contextual information alongside traditional antibody-based staining for specific proteins. nih.gov For example, using a fluorescent ester as a counterstain can help visualize the location of a target protein in relation to organelles such as the mitochondria, Golgi apparatus, or endoplasmic reticulum. biorxiv.orgnih.gov This approach is particularly valuable in advanced imaging techniques like expansion microscopy (ExM), which provides super-resolution insights into the nanoscale distribution of cellular components. nih.gov The ability to selectively highlight different subcellular structures based on the choice of fluorescent ester provides a versatile strategy for elucidating the complex organization of the cell.

Table 1: Comparison of Fluorescent Ester Properties in Subcellular Labeling

| Feature | Dye Ester Type 1 (e.g., NHS Ester of Alexa 488 analogue) | Dye Ester Type 2 (e.g., TFP Ester of Alexa 488 analogue) |

| Relative Hydrophilicity | More Hydrophilic biorxiv.org | Less Hydrophilic biorxiv.org |

| Observed Staining Pattern | Web-like pattern, resembling endoplasmic reticulum (ER) and nuclear staining. biorxiv.org | More intricate pattern, suggesting staining of lipid-dense compartments and vesicles in addition to ER. biorxiv.org |

| Primary Application | General subcellular counterstaining. nih.gov | Labeling of potentially more diverse or lipid-rich structures. biorxiv.org |

Development of Fluorescence-Based Detection and Screening Assays

This compound is a key reagent in the development of fluorescence-based detection and screening assays due to its bright, stable green fluorescence and efficient reactivity with primary amines. axispharm.comaxispharm.comvectorlabs.com These assays are fundamental in biomedical research and drug discovery, including in high-throughput screening (HTS) campaigns designed to test large numbers of compounds for biological activity. nih.govspringernature.com

The utility of this compound stems from its ability to be covalently conjugated to biomolecules such as proteins, peptides, or amine-modified oligonucleotides. axispharm.comvectorlabs.com This labeling process creates fluorescent probes that can be used in a variety of assay formats. The TFP ester group is particularly advantageous as it exhibits greater resistance to spontaneous hydrolysis compared to traditional NHS esters, leading to more efficient and reproducible labeling reactions. axispharm.comvectorlabs.comvectorlabs.com

In detection assays, the strong fluorescence of the APDye 488 conjugate provides high sensitivity for detecting and quantifying the labeled biomolecule. axispharm.com This is critical for applications like fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA). axispharm.comthermofisher.com

For high-throughput screening, this compound can be used to develop various homogeneous assay systems, where the fluorescence signal is modulated by a specific biological event, such as receptor-ligand binding or enzyme activity. nih.gov Common HTS assay readouts that can employ dyes like APDye 488 include:

Fluorescence Intensity (FI): A change in fluorescence intensity indicates the outcome of the screened interaction.

Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a labeled molecule upon binding to a larger partner. It is widely used for studying molecular interactions. nih.govenamine.net

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): In these assays, energy transfer between a donor fluorophore and an acceptor (which could be an APDye 488 conjugate) occurs only when they are in close proximity, providing a sensitive measure of binding or cleavage events. enamine.net

The development of robust and sensitive assays is crucial for identifying new therapeutic targets and drug candidates. nih.govspringernature.com The favorable spectral properties of APDye 488, including its high quantum yield and photostability, make it an excellent choice for creating the reliable fluorescent probes needed for these demanding applications. vectorlabs.comaxispharm.com

Table 2: Application of this compound in Assay Development

| Assay Type | Principle | Role of this compound | Research Area |

| Fluorescence Microscopy | Visualization of cellular structures and protein localization. axispharm.com | Labeling antibodies or proteins to visualize their distribution in cells and tissues. axispharm.com | Cell Biology, Immunohistochemistry vectorlabs.com |

| Flow Cytometry | Analysis and sorting of cells based on fluorescent signals. axispharm.com | Labeling cell surface or intracellular proteins to identify and quantify specific cell populations. axispharm.com | Immunology, Cancer Research |

| High-Throughput Screening (HTS) | Rapid screening of large compound libraries for biological activity. nih.govnih.gov | Creating fluorescent probes (e.g., labeled ligands or substrates) for various assay formats like FP or FRET. enamine.net | Drug Discovery, Toxicology springernature.com |

| Protein/Peptide-Based Assays | Detection and quantification of specific protein interactions or modifications. axispharm.com | Covalently tagging target proteins or peptides for detection in formats such as ELISA or protein microarrays. axispharm.comthermofisher.com | Biochemistry, Proteomics |

Methodological Considerations and Performance Metrics in Apdye 488 Tfp Ester Research

Achieving High Labeling Efficiency with Minimal Fluorescence Quenching

The primary function of APDye 488 TFP ester is to covalently label primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. axispharm.comvectorlabs.comvectorlabs.com The efficiency of this labeling reaction is a critical performance metric. The tetrafluorophenyl (TFP) ester group is an amine-reactive activated ester that forms a stable, covalent amide bond with primary amines. axispharm.comvectorlabs.comvectorlabs.com A significant advantage of the TFP ester over the more traditional succinimidyl ester (SE or NHS-ester) is its greater resistance to spontaneous hydrolysis, especially at the basic pH levels (typically pH 7-9) required for efficient labeling. axispharm.comvectorlabs.comvectorlabs.com This enhanced stability of the TFP ester results in more efficient and reproducible conjugation reactions, as the dye remains reactive for several hours, maximizing the yield of labeled biopolymers. axispharm.comvectorlabs.comvectorlabs.com

While achieving a high degree of labeling is often desired, it is crucial to consider the potential for fluorescence quenching. This phenomenon, where the fluorescence intensity of a fluorophore is decreased due to interactions with its environment, can compromise signal detection. For fluorophores like APDye 488, which are structurally similar to Alexa Fluor 488, quenching can occur through contact with specific amino acid residues within the labeled protein. nih.gov Research on Alexa Fluor 488 has identified four natural amino acids as potential quenchers: Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met). nih.gov The quenching can occur through a combination of static and collisional mechanisms, including photoinduced electron transfer (PET). nih.gov Understanding these interactions is key to interpreting fluorescence data accurately and designing labeling strategies that minimize unwanted quenching. nih.gov

Table 1: Amino Acid Quenching Effects on Structurally Similar Fluorophores (Alexa Fluor 488)

| Amino Acid | Quenching Strength | Primary Quenching Mechanism(s) |

|---|---|---|

| Tryptophan (Trp) | Strong | Static & Collisional |

| Tyrosine (Tyr) | Strong | Static & Collisional |

| Histidine (His) | Weak | Static & Collisional |

| Methionine (Met) | Weak | Collisional |

Data derived from studies on Alexa Fluor 488, a structural equivalent of APDye 488. nih.gov

Photostability in Extended Imaging and Detection Sessions

A defining characteristic of a high-performance fluorophore is its photostability—the ability to resist photochemical degradation upon exposure to excitation light. APDye 488 conjugates are recognized for being highly photostable, a feature that is indispensable for applications requiring long or repeated exposure to intense light sources, such as time-lapse microscopy and single-molecule studies. axispharm.comvectorlabs.comvectorlabs.comlumiprobe.com The high fluorescence quantum yield of APDye 488 further contributes to its bright and robust signal. vectorlabs.comvectorlabs.com

The superior photostability of dyes like APDye 488 (and its equivalent, Alexa Fluor 488) is particularly evident when compared to older generation fluorophores like fluorescein (B123965). thermofisher.com Under continuous illumination, fluorescein conjugates tend to photobleach rapidly, leading to a quick loss of signal. In contrast, APDye 488 maintains a strong fluorescent signal for significantly longer periods, enabling the acquisition of high-quality data over extended imaging sessions. thermofisher.comaxispharm.com This durability ensures that quantitative analyses are more reliable and that subtle biological events can be captured without being obscured by signal degradation. axispharm.com

Table 2: Comparative Photostability Profile

| Feature | APDye 488 / Alexa Fluor 488 | Fluorescein |

|---|---|---|

| Photobleaching Rate | Slow | Fast |

| Signal Stability | High stability under extended illumination | Rapid signal loss |

| Suitability for Long-Term Imaging | Excellent | Poor |

This table provides a qualitative comparison based on documented performance. thermofisher.com

Performance Across Diverse pH Environments

The local pH of a fluorophore's environment can significantly impact its fluorescence intensity. Many biological processes occur in cellular compartments with varying pH levels, and experimental buffers can also differ in acidity. Therefore, a dye's pH stability is a critical factor for its utility in biological research. APDye 488 exhibits consistent and stable fluorescence across a broad pH range, from approximately pH 4 to pH 10. axispharm.com

This insensitivity to pH fluctuations means that the observed fluorescence intensity is a reliable reporter of the quantity of the labeled molecule, rather than an artifact of local environmental changes. axispharm.com While the labeling reaction itself is most efficient in a slightly basic environment (pH 7-9), the resulting conjugate maintains its bright fluorescence in both acidic and alkaline conditions. axispharm.comvectorlabs.comvectorlabs.com This robust performance makes APDye 488 a versatile tool for a wide array of applications, including imaging within acidic organelles like endosomes and lysosomes, as well as in standard physiological buffers.

Table 3: pH Stability of APDye 488 Fluorescence

| pH Range | Fluorescence Performance |

|---|---|

| 4.0 - 10.0 | Bright and stable fluorescence |

| 7.0 - 9.0 | Optimal range for labeling reaction |

Data indicates the stability of the conjugated dye's fluorescence, not the labeling reaction conditions. vectorlabs.comvectorlabs.comaxispharm.com

Implications of Isomeric Purity for Conjugate Analysis

This compound, as a sulfonated rhodamine derivative, can exist as two distinct isomers: the 5-isomer and the 6-isomer. lumiprobe.comlumiprobe.com While both isomers possess nearly identical photophysical properties, including absorption and emission spectra, their presence as a mixture can introduce significant complications in the analysis of the resulting bioconjugates. lumiprobe.comlumiprobe.com

When a mixture of isomers is used for labeling, a single protein or peptide will yield two distinct labeled products (one for each isomer). During subsequent analytical separation techniques, such as High-Performance Liquid Chromatography (HPLC) or electrophoresis, this will result in the appearance of "doubled peaks" for a single labeled species. lumiprobe.comlumiprobe.com This artifact complicates data interpretation, making it difficult to assess the purity of the conjugate and accurately quantify the labeled product.

To circumvent this issue, using an isomerically pure form of the dye, such as the 5-isomer, is crucial. lumiprobe.combroadpharm.com Isomerically pure reagents ensure that only a single labeled product is formed, leading to clean, unambiguous results in analytical separations. lumiprobe.combroadpharm.com This simplifies the analysis, improves the accuracy of characterization, and eliminates the lot-to-lot variability that can arise from inconsistent isomer ratios. broadpharm.com

Table 4: Effect of Isomeric Purity on Conjugate Analysis

| Reagent Type | Analytical Result (e.g., HPLC) | Data Interpretation |

|---|---|---|

| Isomerically Pure (e.g., 5-isomer) | Single, sharp peak for the labeled species | Clear, unambiguous, and easy to quantify |

| Mixed Isomers (5- and 6-isomers) | Doubled or broadened peaks for the labeled species | Complicated, potentially misleading, difficult to quantify |

Based on the behavior of sulfonated rhodamine dyes. lumiprobe.comlumiprobe.com

Emerging Research Directions and Future Perspectives for Apdye 488 Tfp Ester

Integration with Multiplexed Labeling and Imaging Strategies

The spectral profile of APDye 488, with excitation and emission similar to established green fluorophores like FITC and Cy2, facilitates its integration into multiplexed labeling schemes. fishersci.nofishersci.atfishersci.comfishersci.co.uk In multiplexed imaging, multiple targets within a single sample are simultaneously labeled with spectrally distinct fluorophores, allowing for the visualization and analysis of complex biological systems. The stability of the amide bond formed by the TFP ester conjugation is advantageous in such strategies, where samples may undergo multiple washing and incubation steps. axispharm.comfishersci.nolumiprobe.comfishersci.com While direct studies specifically detailing APDye 488 TFP ester in highly complex multiplexed panels were not extensively found, its inherent properties and reported use in multi-color experiments, such as dual-color Fluorescence Cross-Correlation Spectroscopy (FCCS), indicate its suitability for such applications. researchgate.net The continued development of imaging technologies capable of resolving spectrally overlapping fluorophores or employing sequential labeling and imaging protocols will likely increase the utility of dyes like this compound in comprehensive multiplexed analyses.

Role in Advanced Chemical Biology Probe Development

This compound serves as a crucial building block in the development of advanced chemical biology probes. Its reactivity with primary amines allows for the facile labeling of peptides, proteins, and modified nucleic acids, enabling the creation of fluorescent probes to study molecular interactions, localization, and dynamics within biological systems. axispharm.comfishersci.nothermofisher.comlumiprobe.comaxispharm.comfishersci.atfishersci.comfishersci.co.ukrndsystems.combroadpharm.comlunanano.ca The brightness and photostability of the APDye 488 fluorophore are particularly valuable for live-cell imaging and advanced microscopy techniques, including super-resolution microscopy methods like dSTORM, SIM, and STED, where prolonged illumination is often required. axispharm.comrndsystems.comaxispharm.comaxispharm.com The improved hydrolytic stability of the TFP ester compared to NHS esters contributes to the synthesis of more consistent and reliable probes, which is critical for quantitative chemical biology studies. axispharm.comfishersci.nolumiprobe.comfishersci.com Future directions involve the design of increasingly sophisticated probes incorporating the APDye 488 label for targeted delivery, sensing specific cellular environments, or participating in photoactivatable or photoswitchable applications.

Novel Conjugation Methodologies and Bioorthogonal Applications

While the primary reaction of this compound is with primary amines, representing a standard conjugation method, the TFP ester itself signifies an advancement over the less stable NHS ester in this context. axispharm.comfishersci.nolumiprobe.comrndsystems.comfishersci.com This improved hydrolytic stability can be considered a methodological enhancement, allowing for more efficient labeling under conditions where NHS esters might rapidly hydrolyze. axispharm.comfishersci.nolumiprobe.comfishersci.com Although this compound is not a bioorthogonal reagent itself, the APDye 488 fluorophore core has been successfully integrated into probes featuring bioorthogonal handles, such as tetrazine (in APDye 488 Tetrazine) or trans-cyclooctene (B1233481) (TCO, in APDye 488 TCO). axispharm.comaxispharm.com This suggests a future direction where the APDye 488 fluorophore, potentially conjugated via a stable linkage derived from the TFP ester reaction, could be incorporated into molecules equipped with bioorthogonal functional groups. These molecules could then participate in fast, selective reactions within complex biological environments without interfering with native biochemical processes. The development of novel strategies that combine the efficient amine labeling offered by the TFP ester with subsequent bioorthogonal reactions on the labeled biomolecule represents a promising area for expanding the applications of APDye 488-labeled probes.

Spectroscopic Properties of APDye 488

The APDye 488 fluorophore exhibits characteristic absorption and emission spectra that are key to its use in fluorescence-based applications. The typical spectral properties are summarized in the table below:

| Property | Value | Source |

| Excitation Maximum (nm) | 495-499 | fishersci.nolumiprobe.comaxispharm.comfishersci.atfishersci.comfishersci.co.ukrndsystems.combroadpharm.comlunanano.caaxispharm.com |

| Emission Maximum (nm) | 515-520 | fishersci.nolumiprobe.comaxispharm.comfishersci.atfishersci.comfishersci.co.ukrndsystems.combroadpharm.comlunanano.caaxispharm.com |

| Extinction Coefficient (M⁻¹cm⁻¹) | ~71,800-73,000 | lumiprobe.comrndsystems.combroadpharm.comlunanano.ca |

| Fluorescence Quantum Yield | ~0.91-0.92 | lumiprobe.comrndsystems.combroadpharm.com |

Q & A

Q. What are the optimal reaction conditions for labeling proteins with APDye 488 TFP ester?

this compound reacts efficiently with primary amines (e.g., lysine residues) at pH 7–9, forming stable amide bonds. Use non-amine buffers (e.g., sodium bicarbonate, HEPES) to avoid competition. Maintain a molar excess of dye-to-protein (typically 5–20:1) and incubate for 1–2 hours at room temperature. Post-reaction, remove unreacted dye via size-exclusion chromatography or dialysis .

Q. How does buffer composition affect labeling efficiency?

Avoid amine-containing buffers (e.g., Tris, glycine) as they compete with target biomolecules. Use borate or phosphate buffers (pH 8–9) for optimal reactivity. For hydrophobic proteins, include 10–20% organic solvents (e.g., DMSO) to enhance dye solubility without destabilizing the protein .

Q. What purification methods are recommended after labeling?

Monolithic columns with 85% acetonitrile (ACN) elution effectively separate labeled proteins from free dye, as demonstrated by elution profiles of Alexa Fluor 488 TFP ester and BSA . Alternatively, centrifugal filtration (e.g., 10 kDa cutoff) or dialysis in PBS can isolate conjugates.

Q. How stable is this compound in aqueous solutions?

TFP esters are more hydrolytically stable than NHS esters at alkaline pH, reducing spontaneous hydrolysis during conjugation. However, prepare dye solutions immediately before use in anhydrous DMSO to minimize degradation .

Q. What storage conditions preserve dye integrity?

Store lyophilized dye at –20°C in desiccated, light-protected vials. Reconstituted dye in DMSO should be aliquoted, frozen at –20°C, and used within 1–2 weeks to avoid hydrolysis or oxidation .

Advanced Research Questions

Q. How can I optimize dye-to-protein ratios for low-abundance targets?

For low-yield applications (e.g., single-domain antibodies), perform pilot titrations (1:1 to 1:50 molar ratios) and quantify labeling efficiency via absorbance (ε = 71,800 cm⁻¹M⁻¹ at 495 nm) and fluorescence (λem = 519 nm). Use size-exclusion HPLC to confirm conjugate homogeneity .

Q. Why might labeling efficiency vary between proteins, and how can this be resolved?

Variations arise from differences in surface lysine accessibility or protein stability. Pre-treat proteins with denaturants (e.g., urea) to expose buried amines, or use amine-modified oligonucleotides for nucleic acid labeling. Validate with SDS-PAGE fluorescence imaging .

Q. How does this compound compare to NHS or SDP esters in stability and reactivity?

- TFP vs. NHS esters : TFP esters exhibit slower hydrolysis in aqueous buffers, enabling longer reaction times without significant dye degradation .

- TFP vs. SDP esters : SDP esters (e.g., Alexa Fluor 488 SDP) offer superior hydrolytic stability but are limited in commercial availability . Select TFP for standard labeling and SDP for prolonged or low-pH reactions.

Q. What strategies mitigate photobleaching in long-term imaging studies?

APDye 488 has a high quantum yield (Φ = 0.91) and photostability, but prolonged exposure to 488 nm lasers can still cause bleaching. Use antifade reagents (e.g., ProLong Diamond) and limit illumination time. For multiplexing, pair with dyes excitable at >520 nm (e.g., Alexa Fluor 555) to minimize spectral overlap .

Q. How can I validate the specificity of APDye 488 labeling in complex biological samples?

Perform competitive inhibition assays with excess free amine substrates (e.g., glycine) to block nonspecific binding. Use fluorescence correlation spectroscopy (FCS) or Förster resonance energy transfer (FRET) to confirm binding kinetics and spatial localization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.